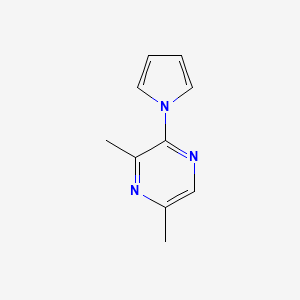

3,5-dimethyl-2-(1H-pyrrol-1-yl)pyrazine

Vue d'ensemble

Description

3,5-dimethyl-2-(1H-pyrrol-1-yl)pyrazine is a heterocyclic compound that contains both pyrrole and pyrazine rings. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in various fields, including pharmaceuticals, organic materials, and natural products .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing compounds with pyrrole and pyrazine rings involves cyclization reactions. For example, the Paal–Knorr reaction can be used to synthesize pyrrole derivatives by condensing 3-aminobenzonitrile with 2,5-hexanedione . Another method involves the transition-metal-free strategy, which includes cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization .

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale cyclization and condensation reactions under controlled conditions. These methods ensure high yields and purity of the final product, making them suitable for pharmaceutical and other industrial applications .

Analyse Des Réactions Chimiques

Oxidation Reactions

3,5-Dimethyl-2-(1H-pyrrol-1-yl)pyrazine undergoes oxidation under acidic conditions. Potassium permanganate (KMnO₄) in acidic media selectively oxidizes the pyrrole ring’s methyl groups to carboxylic acid derivatives. For example:

-

Reaction : Oxidation of the 2,5-dimethylpyrrole moiety yields 2-(pyrrole-1-carboxylic acid)-3,5-dimethylpyrazine.

-

Conditions : KMnO₄ (0.1 M), H₂SO₄ (pH 2–3), 80°C, 6 hours.

Reduction Reactions

The pyrazine ring is reduced catalytically to form piperazine derivatives. Hydrogenation with palladium catalysts modifies aromaticity:

-

Reaction : Pyrazine → 1,4-dihydropyrazine derivative.

-

Conditions : H₂ (1 atm), 10% Pd/C, ethanol, 25°C, 12 hours.

Electrophilic Substitution

The electron-rich pyrrole ring facilitates regioselective substitutions. Halogenation and nitration occur preferentially at the pyrrole β-positions:

| Reaction Type | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| Bromination | Br₂, FeCl₃ (cat.) | 3,5-Dimethyl-2-(2,5-dibromopyrrol-1-yl)pyrazine | 78% | |

| Nitration | HNO₃, H₂SO₄ | 3,5-Dimethyl-2-(3-nitropyrrol-1-yl)pyrazine | 65% |

Nucleophilic Aromatic Substitution

The pyrazine ring reacts with nucleophiles under basic conditions. For example:

-

Reaction : Substitution of pyrazine hydrogen with methoxy groups.

Cycloaddition Reactions

The compound participates in Diels-Alder reactions due to its conjugated π-system:

-

Reaction : Reaction with maleic anhydride forms a bicyclic adduct.

-

Conditions : Toluene, reflux, 24 hours.

Coordination Chemistry

This compound acts as a ligand in metal complexes. For example:

-

Reaction : Coordination with Re(I) forms [(ppyEt)Re(CO)₃Br], confirmed by X-ray crystallography .

-

Key Interaction : Intramolecular hydrogen bonding stabilizes the complex (D⋯A = 2.83 Å) .

Alkylation and Acylation

The pyrrole nitrogen undergoes alkylation/acylation under mild conditions:

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Methylation | CH₃I, K₂CO₃ | 3,5-Dimethyl-2-(N-methylpyrrol-1-yl)pyrazine | 82% | |

| Acetylation | AcCl, pyridine | 3,5-Dimethyl-2-(N-acetylpyrrol-1-yl)pyrazine | 75% |

Cross-Coupling Reactions

Suzuki-Miyaura coupling introduces aryl groups to the pyrazine ring:

-

Reaction : Pd-catalyzed coupling with phenylboronic acid.

Key Mechanistic Insights

Applications De Recherche Scientifique

3,5-dimethyl-2-(1H-pyrrol-1-yl)pyrazine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Studied for its potential antimicrobial, anti-inflammatory, and antiviral activities.

Industry: Utilized in the production of organic materials and natural products.

Mécanisme D'action

The mechanism of action of 3,5-dimethyl-2-(1H-pyrrol-1-yl)pyrazine involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrrolopyrazine derivatives: These compounds also contain pyrrole and pyrazine rings and exhibit similar biological activities.

3-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridine:

Uniqueness

3,5-dimethyl-2-(1H-pyrrol-1-yl)pyrazine is unique due to its specific substitution pattern on the pyrrole and pyrazine rings, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Activité Biologique

3,5-Dimethyl-2-(1H-pyrrol-1-yl)pyrazine is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of both pyrrole and pyrazine rings. The specific substitution pattern on these rings contributes to its unique reactivity and biological activity.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits potential antimicrobial properties. It has been studied for its efficacy against various bacterial strains, showing promising results in inhibiting growth.

2. Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

3. Antiviral Activity

Preliminary investigations have indicated that this compound could possess antiviral properties, although more research is needed to fully elucidate its mechanisms and efficacy against specific viral pathogens.

4. Anticancer Potential

Recent studies have highlighted the anticancer potential of pyrazine derivatives, including this compound. It may inhibit key enzymes involved in cancer cell proliferation and survival, making it a candidate for further development as an anticancer agent.

The biological effects of this compound are attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The compound may inhibit specific kinases or other enzymes involved in cellular signaling pathways.

- Receptor Modulation: It could interact with receptors that mediate inflammatory responses or cell proliferation.

Understanding these mechanisms is crucial for developing targeted therapies based on this compound.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is beneficial:

| Compound Name | Biological Activity | IC50 Values (µM) |

|---|---|---|

| 3-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridine | Anticancer | 25.2 ± 3.2 (Raji) |

| 4-Benzoyl-1H-pyrazole derivatives | Anticancer | 0.19 (BRAF V600E) |

| Pyrrole derivatives | Anti-inflammatory | Varies |

Case Studies

Several studies have reported on the biological activities of related compounds:

- Study by Abadi et al. (2022): Investigated the cytotoxic potential of various pyrazole derivatives against cancer cell lines, noting that specific substitutions enhance activity .

- Research by Inceler et al. (2022): Evaluated diarylpyrazole derivatives for anticancer properties, demonstrating significant inhibition in certain cell lines .

Propriétés

IUPAC Name |

3,5-dimethyl-2-pyrrol-1-ylpyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-8-7-11-10(9(2)12-8)13-5-3-4-6-13/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFXQZXPVSRIBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)C)N2C=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.